Uralyt-U is classified as an alkalinizing agent due to its ability to increase urine pH. It is commonly utilized in urology and nephrology for managing conditions related to uric acid nephrolithiasis (kidney stones) and is often part of a broader treatment strategy that includes dietary modifications and increased fluid intake .
The synthesis of potassium sodium hydrogen citrate involves the neutralization of citric acid with potassium hydroxide and sodium bicarbonate. The general reaction can be summarized as follows:
The molecular formula of potassium sodium hydrogen citrate is with a molecular weight of approximately 192.12 g/mol. The structure consists of three carboxylic acid groups that can donate protons, making it an effective alkalinizing agent.
Uralyt-U participates in several chemical reactions within the urinary system:
The primary mechanism by which Uralyt-U acts involves the stabilization of urine pH between 6.2 and 6.8. This pH range enhances the solubility of uric acid, preventing its crystallization into stones:
This mechanism is crucial for individuals prone to uric acid stone formation, as it helps maintain a urinary environment that discourages crystallization .
Uralyt-U exhibits several notable physical and chemical properties:
These properties are essential for its effectiveness as a therapeutic agent in managing urinary conditions .
Uralyt-U has several scientific and clinical applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: